(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine
Overview
Description
The compound of interest belongs to a class of chemicals that incorporate benzothiadiazole, oxadiazole, and benzyl groups. These structures are common in substances studied for their diverse biological activities and chemical properties. Research often focuses on synthesizing derivatives of these groups to explore their potential in various applications, including pharmacology and materials science.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multistep chemical reactions, including the formation of 1,3,4-oxadiazoles and benzothiadiazoles as key structural components. For example, compounds containing oxadiazole and thiadiazole rings have been synthesized through reactions involving hydrazide, thiosemicarbazide, and triazole derivatives, indicating complex synthetic routes that could be relevant to the synthesis of our compound of interest (Menteşe et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and benzothiadiazole units has been extensively studied using spectroscopic and X-ray crystallography methods. These studies provide insight into the geometric configurations, bond lengths, and angles, crucial for understanding the chemical behavior and interaction of the molecule with biological targets or other chemicals. For instance, detailed structural characterizations have been performed on benzothiazole derivatives, revealing insights into their electronic and spatial configurations which are critical for their chemical reactivity and potential applications (Hiremath et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of benzothiadiazole and oxadiazole-containing compounds includes a wide range of reactions, such as nucleophilic substitutions, cyclizations, and interactions with various reagents leading to the formation of novel derivatives with potentially interesting biological activities. The chemical properties of these compounds can be finely tuned by modifying their structure, such as introducing fluorine or other substituents, which significantly affects their electronic properties and reactivity (Tahghighi et al., 2012).
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Benzimidazole Derivatives : A study by Menteşe et al. (2015) involved synthesizing benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, indicating a methodological approach to creating structurally diverse compounds with potential for varied applications, including the type of compound (Menteşe, Ülker, & Kahveci, 2015).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties of Schiff Bases : Research by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds showed significant antimicrobial activity, suggesting that modifications of the thiadiazole structure can enhance biological efficacy against microbial pathogens (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Anticancer Activity
- Antitumor Properties of Benzothiazoles : Hutchinson et al. (2001) described fluorinated 2-(4-aminophenyl)benzothiazoles with potent cytotoxic activity against human breast cancer cell lines, demonstrating the anticancer potential of benzothiadiazole derivatives. This indicates the relevance of chemical modifications, such as fluorination, in enhancing antitumor efficacy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Photochemical and Photophysical Properties
- Photodynamic Therapy Applications : Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds have remarkable potential for use as Type II photosensitizers in the treatment of cancer, highlighting the photochemical applications of benzothiadiazole and related derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Bioactivation Studies
- Bioactivation of Antitumor Molecules : Wang and Guengerich (2012) explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s, indicating the complex metabolic interactions that influence the pharmacological activity of benzothiadiazole derivatives. This research underscores the importance of understanding the metabolic pathways for optimizing therapeutic efficacy and safety (Wang & Guengerich, 2012).
properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-N-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c1-24(10-13-5-6-15-16(8-13)23-26-22-15)11-18-20-17(21-25-18)9-12-3-2-4-14(19)7-12/h2-8H,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTFXHFSLSFWRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)CC3=NC(=NO3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,1,3-Benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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